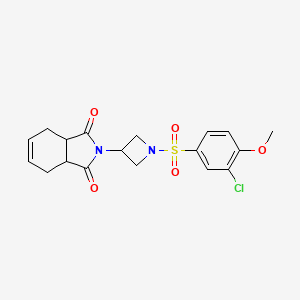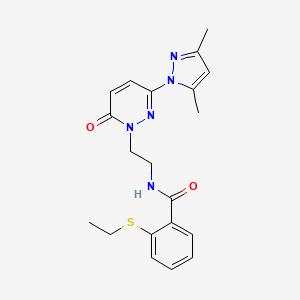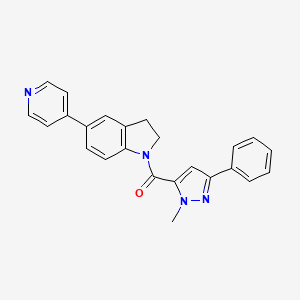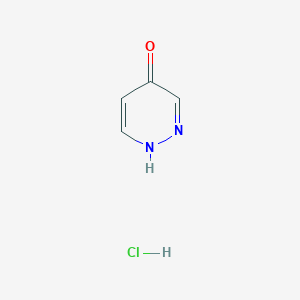![molecular formula C24H18FN3O B2729486 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-34-3](/img/structure/B2729486.png)
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as FM-PQ or FM-381, is a novel compound with potential applications in medicinal chemistry. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Photophysical and Electrochemical Properties
A study focused on the photophysical and electrochemical properties of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, highlighting how the introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the molecule was tuned by the electron-withdrawing effect of fluorine, increasing resistance to proton donors, which is crucial for applications requiring high fluorescence yield and stability in the presence of proton donors (Szlachcic & Uchacz, 2018).
Molecular and Supramolecular Structures
Another research focused on the effect of substitution on the dimensionality of supramolecular aggregation in related compounds. It was found that different substituents link molecules into varying structures, from cyclic dimers to complex three-dimensional frameworks, demonstrating the importance of substitution patterns in designing materials with specific structural properties (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Synthesis and Transformations
The synthesis and transformations of quinoline derivatives have been extensively studied, highlighting their efficiency as fluorophores in biochemistry and medicine for studying various biological systems. These derivatives are considered for potential applications as antioxidants and radioprotectors, indicating the significance of creating new, more sensitive, and selective compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Activity
A study on novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrazano[3,2-c]quinolines via the Povarov reaction demonstrated significant antitubercular activity, underscoring the potential of these compounds in antimycobacterial therapy (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Antibacterial and COX-2 Inhibitory Activity
Research on 2,3-diarylpyrazines and quinoxalines revealed selective COX-2 inhibitory activity, along with excellent in vivo anti-inflammatory effects. The study illustrates the importance of structural modifications to enhance biological activity, offering insights into the design of new COX-2 inhibitors with therapeutic potential (Singh, Saibaba, Ravikumar, Rudrawar, Daga, Rao, Akhila, Hegde, & Rao, 2004).
Propriétés
IUPAC Name |
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-6-9-18(10-7-15)28-24-20-13-17(25)8-11-22(20)26-14-21(24)23(27-28)16-4-3-5-19(12-16)29-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZNZCPSROFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate](/img/structure/B2729404.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2729406.png)
![1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2729407.png)

![N-(furan-2-ylmethyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729410.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2729411.png)



![(5Z)-5-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2729418.png)
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729419.png)
![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2729423.png)
![3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2729424.png)